6-Phenyl-1,3-oxazine-2,4-dione
Overview
Description
6-Phenyl-1,3-oxazine-2,4-dione is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- 6-Phenyl-1,3-oxazine-2,4-dione derivatives have been synthesized for potential applications in various fields. For instance, Ahmed, Lofthouse, and Shaw (1974) reported the synthesis of 2,3-dihydro-6-methyl-1,3-oxazine-2,4-dione and its 6-phenyl derivative from N,N-dimethylurea and ethyl benzoyl acetate, confirming structures through spectroscopy and conversion into substituted uracils (Ahmed, Lofthouse, & Shaw, 1974).
Potential Medical Applications
- Some derivatives of this compound have been explored for their potential as antituberculotics. Waisser et al. (1993) found that 3-phenyl-2H,4H-benz[e][1,3]oxazine-2,4-dione derivatives exhibit increased activity against Mycobacterium tuberculosis with electron-accepting substituents (Waisser et al., 1993).
Chemical Transformations and Analogs
- Larsen et al. (2000) synthesized annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil using 1,3-oxazine-2,4(3H)-diones as key intermediates, demonstrating their moderate activities against HIV-1 (Larsen et al., 2000).
- Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones into 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, revealing the synthetic utility of these reactions (Singh, Aggarwal, & Kumar, 1992).
Antioxidant and Cytotoxic Properties
- Zykova et al. (2015) synthesized 3-substituted 4-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines and evaluated their antioxidant and cytotoxic properties, finding significant antioxidant activity in specific derivatives without cytotoxic effects in vitro (Zykova et al., 2015).
Novel Inhibitors in Osteoclastogenesis
- Lee et al. (2015) developed 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione derivatives as novel inhibitors of RANKL-induced osteoclastogenesis, suggesting their potential as anti-resorptive agents (Lee et al., 2015).
Properties
IUPAC Name |
6-phenyl-1,3-oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-8(14-10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRSLFVEJPHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384432 | |
Record name | 6-phenyl-1,3-oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55323-83-6 | |
Record name | 6-phenyl-1,3-oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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